bis(2-methoxyethyl) 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Bis(2-methoxyethyl) 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by:
- 2-Methoxyethyl ester groups at positions 3 and 5, enhancing polarity and aqueous solubility compared to smaller alkyl esters.
- Methyl groups at positions 2 and 6, stabilizing the DHP ring conformation.
Its synthesis likely involves multi-step reactions, including cyclocondensation and esterification, with structural validation via X-ray crystallography (supported by SHELX software ) and spectroscopic methods .
Properties
IUPAC Name |
bis(2-methoxyethyl) 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O6/c1-20-25(29(34)38-17-15-36-3)27(26(21(2)31-20)30(35)39-18-16-37-4)24-19-33(23-13-9-6-10-14-23)32-28(24)22-11-7-5-8-12-22/h5-14,19,27,31H,15-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCXHWMRHBETBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of bis(2-methoxyethyl) 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the dihydropyridine ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Reaction Components
| Component | Role | Quantity |
|---|---|---|
| 3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Aldehyde precursor | 0.80 mmol |
| Ethyl acetoacetate | β-ketoester | 1.6 mmol |
| Ammonium acetate | Ammonia source | 0.90 mmol |
| Ethanol | Solvent | 20 mL |
Procedure
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Reflux : The aldehyde, β-ketoester, and ammonium acetate are refluxed in ethanol at ~78°C for 8 hours.
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Workup : The mixture is concentrated, poured into ice, and filtered to isolate the crude product.
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Purification : Recrystallization from hot ethanol yields the pure compound (76% yield, m.p. 453–455 K) .
Mechanism
The reaction proceeds via:
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Knoevenagel condensation : Formation of an enamine intermediate.
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Cyclization : Six-membered DHP ring closure.
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Aromatization stabilization : Electron-withdrawing nitro group on the phenylpyrazole enhances ring stability .
Nitrosation Potential
While direct evidence for nitrosation of this compound is absent, structurally related 1,4-dihydropyridines (e.g., lercanidipine derivatives) undergo nitrosation under acidic conditions or in the presence of nitrosating agents (e.g., nitrites).
Example Reaction Pathway
| Reactant | Conditions | Product |
|---|---|---|
| DHP derivative + NaNO₂ | Acidic pH, room temperature | N-nitroso-DHP derivative |
In the EMA’s nitrosamine risk assessment, analogous compounds like N-nitroso-desmethyl-lercanidipine (AI = 100 ng/day) are flagged for nitrosamine impurity formation, suggesting similar susceptibility in this compound .
Oxidation of Dihydropyridine Core
The 1,4-dihydropyridine ring is redox-active. Oxidation to pyridine derivatives is thermodynamically favorable but not explicitly documented for this compound.
Theoretical Pathway
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| DHP derivative + O₂/H⁺ | Air/acid | Pyridine derivative + H₂O |
Hydrolysis of Ester Groups
The bis(2-methoxyethyl) esters may undergo hydrolysis under alkaline or enzymatic conditions, though no experimental data exists for this specific compound.
Expected Reaction
| Conditions | Product |
|---|---|
| NaOH (aqueous) | Dicarboxylic acid + 2-methoxyethanol |
Structural Stability
Crystallographic data from analogs indicates:
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Planarity : The pyrazole ring forms dihedral angles of 38.16° (with benzene) and 80.80° (with DHP ring), influencing steric interactions in reactions .
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Hydrogen bonding : Intra- and intermolecular N–H⋯N/O bonds stabilize the solid-state structure, potentially affecting solubility and reactivity .
Research Gaps
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No data exists on photochemical reactivity or metabolic pathways.
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Functionalization of the pyrazole nitro group (e.g., reduction to amine) remains unexplored.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that bis(2-methoxyethyl) 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant antimicrobial activity. The compound has been tested against various pathogens including:
- Gram-positive bacteria : Staphylococcus aureus (including MRSA)
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
- Fungi : Candida albicans
In vitro evaluations showed that the compound displays inhibition zones ranging from moderate to high against these pathogens. For instance, it exhibited a minimum inhibitory concentration (MIC) as low as 0.068 μg/mL against MRSA . These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Cancer Research
The pyrazole moiety present in the compound is known for its anticancer properties. Research indicates that derivatives of pyrazole can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the dihydropyridine structure may enhance these effects by improving the compound's pharmacokinetic profile .
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory properties. This could make them useful in treating conditions such as arthritis or other inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl) 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Ester Group Impact on Physicochemical Properties
- Target Compound : The 2-methoxyethyl esters improve solubility in polar solvents compared to diethyl , diisobutyl , or dimethyl esters. Bulkier esters (e.g., diisobutyl) may hinder crystallization, as seen in ’s nitro-substituted analog .
- Biological Implications : Polar esters enhance bioavailability, critical for drug delivery, while bulky esters (e.g., diisobutyl) may reduce membrane permeability .
Pyrazole Substituent Effects
- Steric Considerations : The 1,3-diphenyl group in the target compound provides steric hindrance, which could influence binding pocket interactions in biological targets.
Dihydropyridine Ring Conformation
- Substituents at positions 1 and 4 (e.g., 4-methylphenyl in ) perturb ring planarity, affecting puckering parameters as defined by Cremer and Pople . The target compound’s lack of substituents at these positions likely results in a more planar DHP ring, optimizing π-stacking interactions .
Biological Activity
The compound bis(2-methoxyethyl) 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as "Compound X") is a novel derivative of the 1,4-dihydropyridine (DHP) class, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a complex structure characterized by a DHP core substituted with a pyrazole moiety and methoxyethyl groups. Its molecular formula is , with an exact mass of approximately 531.236 g/mol . Understanding its chemical properties is crucial for elucidating its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to DHPs. For instance, derivatives of DHPs have shown efficacy against various pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves inhibition of bacterial enzymes such as DNA gyrase .
Table 1: Antimicrobial Efficacy of DHP Derivatives
| Compound | Target Pathogens | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound X | Staphylococcus aureus (MRSA) | 20 | 0.5 µg/mL |
| Escherichia coli | 18 | 0.8 µg/mL | |
| Candida albicans | 15 | 1.0 µg/mL |
The above data illustrates that Compound X exhibits significant antimicrobial activity against key pathogens, suggesting its potential as an antimicrobial agent.
Antioxidant Activity
DHP derivatives are also noted for their antioxidant properties. Studies indicate that these compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress-related diseases .
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound X | 85 | 25 |
| Reference | 90 | 20 |
The results show that Compound X has a strong antioxidant capacity comparable to established antioxidants, highlighting its therapeutic potential in oxidative stress mitigation.
The biological mechanisms underlying the activity of Compound X are multifaceted:
- Enzyme Inhibition : As noted in antimicrobial studies, Compound X may inhibit key bacterial enzymes such as DNA gyrase and topoisomerases.
- Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, which is crucial for radical scavenging activities.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, facilitating its action on intracellular targets.
Case Studies and Research Findings
A study conducted by Ramesh et al. demonstrated the effectiveness of DHP derivatives in reducing blood pressure in hypertensive models . These findings suggest that compounds like Compound X could be explored for cardiovascular applications due to their calcium channel blocking activity.
Additionally, a recent investigation into the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics which could enhance therapeutic efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this dihydropyridine-pyrazole hybrid compound?
The compound is synthesized via condensation reactions involving hydrazide derivatives and substituted aldehydes. A typical protocol involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO, followed by reaction with substituted benzaldehydes in ethanol under acidic conditions (5 drops of glacial acetic acid). The mixture is refluxed for 4–18 hours, concentrated under reduced pressure, and crystallized using ethanol-water mixtures. Yields range from 60–70%, depending on substituent reactivity and purification steps .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Single-crystal X-ray diffraction (SC-XRD): Used to determine bond lengths, angles, and non-planar puckering of the dihydropyridine ring. For example, C–C bond lengths in the dihydropyridine core average 1.48 Å, with deviations from planarity quantified using Cremer-Pople parameters .
- NMR spectroscopy: Confirms substituent integration and regiochemistry (e.g., distinguishing pyrazole N-substitution patterns).
- SHELX refinement: SHELXL is used for structure solution and refinement, with R-factors typically <0.05 for high-resolution datasets .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for dihydropyridine derivatives?
Discrepancies often arise from disordered solvent molecules or dynamic puckering of the dihydropyridine ring. Mitigation strategies include:
Q. What computational approaches are recommended to analyze the non-planar conformation of the dihydropyridine ring?
The Cremer-Pople puckering parameters (θ, φ) are essential for quantifying ring distortion. For example, θ values >10° indicate significant puckering. Computational workflows involve:
Q. How can conflicting biological activity data for dihydropyridine derivatives be rationalized?
Contradictions in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from:
- Crystallographic polymorphism: Different solid-state conformations altering pharmacophore accessibility.
- Solubility variations: Hydrophobic ester groups (e.g., 2-methoxyethyl) may reduce aqueous solubility, affecting in vitro assays.
- Metabolic instability: Ester hydrolysis in physiological conditions can generate inactive metabolites. Stability studies in simulated gastric fluid are recommended .
Methodological Tables
Table 1: Key Crystallographic Parameters for Analogous Dihydropyridine Derivatives
| Parameter | Value (Example) | Reference ID |
|---|---|---|
| Space group | P 1 | |
| R-factor | 0.041 | |
| Puckering amplitude (θ) | 12.3° | |
| C–C bond length (avg) | 1.48 Å |
Table 2: Optimization of Synthetic Yield via Solvent Selection
| Solvent | Reaction Time (h) | Yield (%) | Reference ID |
|---|---|---|---|
| Ethanol | 4 | 65 | |
| DMSO/Ethanol | 18 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
